

Topic: Analytical Methods for the Detection of 4-Methoxy Propranolol

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Compound of Interest

Compound Name: 4-Methoxy Propranolol

CAS No.: 18507-09-0

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Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of **4-Methoxy Propranolol**, a key metabolite of the widely prescribed beta-blocker, Propranolol. While structurally similar to the more commonly studied 4-Hydroxy Propranolol, the distinct methoxy group necessitates tailored analytical approaches for accurate differentiation and quantification. This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the fundamental principles, rationale for procedural choices, step-by-step protocols, and guidance on method validation, ensuring scientific integrity and reproducible results.

Introduction: The Significance of 4-Methoxy Propranolol

Propranolol is a non-selective beta-adrenergic antagonist used in the management of cardiovascular diseases.[1] Its metabolism is complex, involving multiple pathways, including ring oxidation, N-dealkylation, and glucuronidation. **4-Methoxy Propranolol** is a metabolite formed through O-methylation of the corresponding hydroxylated intermediate. Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies. Distinguishing it from its structural isomer, the pharmacologically active 4-Hydroxy Propranolol, is a significant analytical challenge that demands high-selectivity methods.[2] This guide addresses this challenge by providing robust analytical frameworks.

High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low-concentration analytes in complex biological matrices due to its exceptional sensitivity and specificity. The technique physically separates the analyte from matrix components via liquid chromatography and then employs tandem mass spectrometry to selectively detect the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

2.1 Principle of the Method

The method involves a sample preparation step, typically Solid Phase Extraction (SPE), to isolate **4-Methoxy Propranolol** from the biological matrix (e.g., plasma, urine) and remove interferences.[2] The extract is then injected into an HPLC system, where the analyte is separated on a reversed-phase C18 column. The column effluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source, which generates protonated molecular ions ($[M+H]^+$) in positive ion mode. The precursor ion for **4-Methoxy Propranolol** is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass selectivity, ensuring highly reliable quantification.[3][4]

2.2 Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS sample preparation and analysis workflow.

2.3 Detailed Protocol for LC-MS/MS

2.3.1 Sample Preparation (Solid Phase Extraction)

- Spike: To 100 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of an internal standard (IS) working solution (e.g., 25 ng/mL **4-Methoxy Propranolol-d7** or Propranolol-d7).[2]
- Precipitate: Add 300 μ L of acetonitrile to precipitate proteins. Vortex for 1 minute.[3]
- Centrifuge: Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitate.[3]
- Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
- Load: Transfer the supernatant from the centrifugation step onto the conditioned SPE cartridge.
- Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
- Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an HPLC vial.

2.3.2 Instrumentation and Conditions

- HPLC System: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[5]
- Column: Reversed-phase C18 column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 μ m).[3]
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1.0 min: 10% B
 - 1.0-5.0 min: Ramp to 90% B
 - 5.0-6.0 min: Hold at 90% B
 - 6.1-8.0 min: Return to 10% B (re-equilibration)
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions:
 - **4-Methoxy Propranolol**: Precursor Ion (Q1): m/z 276.2 → Product Ions (Q3): to be determined empirically, suggest starting with 116.1 (naphthoxy moiety) and 72.1 (isopropylamine side chain).[5]
 - Internal Standard (Propranolol-d7): Precursor Ion (Q1): m/z 267.2 → Product Ion (Q3): m/z 116.1.[2]

2.4 Method Validation Summary

The method should be validated according to ICH M10 guidelines for Bioanalytical Method Validation. Key parameters are summarized below.

Parameter	Typical Acceptance Criteria	Example Value (based on analogs)	Reference
Linearity (r^2)	≥ 0.99	> 0.998	[3]
Lower Limit of Quantitation (LLOQ)	S/N > 5 ; Accuracy $\pm 20\%$, Precision $< 20\%$	0.20 ng/mL	[2]
Accuracy (%RE)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	$< 9.8\%$	[3]
Precision (%RSD)	$< 15\%$ ($< 20\%$ at LLOQ)	$< 7.1\%$	[3]
Extraction Recovery	Consistent and reproducible	$> 64\%$	[2]
Matrix Effect	Normalized IS factor within 0.85-1.15	Pass	[3]

Routine Analysis by HPLC with UV or Fluorescence Detection

For applications not requiring the ultimate sensitivity of LC-MS/MS, such as analysis of pharmaceutical formulations or in vitro metabolism studies with higher concentrations, HPLC with UV or fluorescence detection offers a robust and cost-effective alternative.

3.1 Principle of the Method

This method leverages the inherent chromophore (naphthalene ring) in the **4-Methoxy Propranolol** structure, which strongly absorbs UV light.[6] The maximum absorbance (λ_{max}) is typically around 290 nm. Fluorescence detection can offer enhanced sensitivity and selectivity, as the naphthalene moiety is also naturally fluorescent. Separation is achieved using a reversed-phase C18 column with an isocratic or gradient mobile phase of acetonitrile and an aqueous buffer.[7] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

3.2 Detailed Protocol for HPLC-UV

3.2.1 Sample Preparation (Liquid-Liquid Extraction)

- Spike: To 0.5 mL of plasma, add 100 μ L of an appropriate internal standard (e.g., a structurally similar beta-blocker not present in the sample).
- Basify: Add 100 μ L of 1 M NaOH to adjust the pH to >10. This ensures the analyte is in its neutral, un-ionized form, maximizing its solubility in the organic extraction solvent.
- Extract: Add 3 mL of tert-butyl methyl ether, vortex for 3 minutes, and centrifuge for 10 minutes at 4500 rpm.[7]
- Isolate: Carefully transfer the upper organic layer to a clean tube.
- Evaporate: Evaporate the solvent to dryness under a nitrogen stream at 40°C.
- Reconstitute: Reconstitute the residue in 200 μ L of the mobile phase and inject 60 μ L into the HPLC system.[7]

3.2.2 Instrumentation and Conditions

- HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μ m).[8]
- Mobile Phase: Isocratic mixture of 10 mM ammonium acetate buffer (pH adjusted to 4.5) and acetonitrile (70:30 v/v).[7]
- Flow Rate: 1.0 mL/min.[9]
- Detection Wavelength: 290 nm.[6]
- Column Temperature: 40°C.[7]

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for structural confirmation, although it is often less utilized for routine quantification of polar drugs like **4-Methoxy Propranolol** due to the need for chemical derivatization.

4.1 Principle of the Method

4-Methoxy Propranolol contains polar functional groups (-OH and secondary amine) that make it non-volatile and prone to thermal degradation in the hot GC injection port. To overcome this, these functional groups are chemically modified in a process called derivatization. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) are used to create volatile and thermally stable derivatives.[10] The derivatized analyte is then separated based on its boiling point and polarity on a capillary GC column and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for structural elucidation.[11]

4.2 Experimental Workflow for GC-MS Analysis

Caption: GC-MS derivatization and analysis workflow.

4.3 Detailed Protocol for GC-MS

4.3.1 Sample Preparation and Derivatization

- Extract: Perform a liquid-liquid extraction as described in section 3.2.1 and evaporate the organic solvent to complete dryness.
- Derivatize: Add 50 μL of ethyl acetate and 50 μL of trifluoroacetic anhydride (TFAA) to the dried residue.[12]
- React: Cap the vial tightly and heat at 70°C for 20 minutes.
- Evaporate: Cool the vial to room temperature and evaporate the contents to dryness under a nitrogen stream.
- Reconstitute: Reconstitute the derivatized residue in 100 μL of ethyl acetate for GC-MS analysis.

4.3.2 Instrumentation and Conditions

- GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or similar non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Oven Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 20°C/min to 280°C.
 - Hold: Hold at 280°C for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection: Scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification, using characteristic fragments of the derivatized analyte.[\[12\]](#)[\[13\]](#)

Method Comparison

Feature	LC-MS/MS	HPLC-UV/FLD	GC-MS
Sensitivity	Excellent (pg/mL to low ng/mL)	Moderate (ng/mL to µg/mL)	Good (low ng/mL)
Selectivity	Excellent	Good (potential interferences)	Very Good
Sample Throughput	High	High	Low (due to derivatization)
Sample Prep	Moderate (SPE)	Simple (LLE)	Complex (derivatization required)
Application	Bioanalysis, PK studies	Formulation assay, routine QC	Confirmatory analysis, metabolomics
Cost	High	Low	Moderate

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